molecular formula C12H10INO3 B383517 5-iodo-N-(4-methoxyphenyl)furan-2-carboxamide CAS No. 65065-03-4

5-iodo-N-(4-methoxyphenyl)furan-2-carboxamide

Cat. No.: B383517
CAS No.: 65065-03-4
M. Wt: 343.12g/mol
InChI Key: SSHGKTHGPOVQEJ-UHFFFAOYSA-N
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Description

5-iodo-N-(4-methoxyphenyl)furan-2-carboxamide is a chemical compound with the molecular formula C12H10INO3 and a molecular weight of 343.12 g/mol . This compound features a furan ring substituted with an iodine atom and a carboxamide group, as well as a methoxyphenyl group attached to the nitrogen atom of the carboxamide.

Preparation Methods

The synthesis of 5-iodo-N-(4-methoxyphenyl)furan-2-carboxamide typically involves the iodination of a furan derivative followed by the formation of the carboxamide. One common synthetic route includes the reaction of 5-iodofuran-2-carboxylic acid with 4-methoxyaniline under appropriate conditions to form the desired carboxamide . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

5-iodo-N-(4-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The furan ring and the carboxamide group can participate in oxidation and reduction reactions, respectively.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-iodo-N-(4-methoxyphenyl)furan-2-carboxamide has various applications in scientific research, particularly in the fields of chemistry and biology. It can be used as a building block for the synthesis of more complex molecules and as a probe in biochemical studies to investigate molecular interactions and pathways . In medicinal chemistry, it may serve as a lead compound for the development of new therapeutic agents.

Comparison with Similar Compounds

Similar compounds to 5-iodo-N-(4-methoxyphenyl)furan-2-carboxamide include other furan derivatives and carboxamides with different substituents. For example:

    5-bromo-N-(4-methoxyphenyl)furan-2-carboxamide: Similar structure but with a bromine atom instead of iodine.

    5-iodo-N-(4-hydroxyphenyl)furan-2-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

5-iodo-N-(4-methoxyphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO3/c1-16-9-4-2-8(3-5-9)14-12(15)10-6-7-11(13)17-10/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHGKTHGPOVQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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